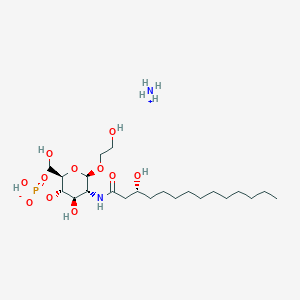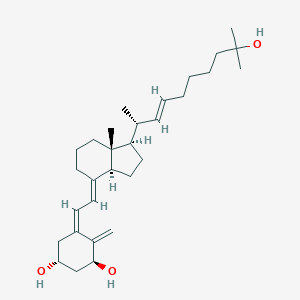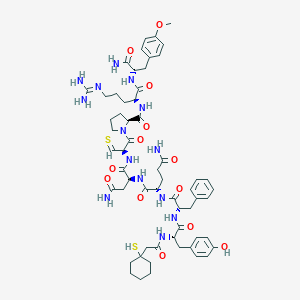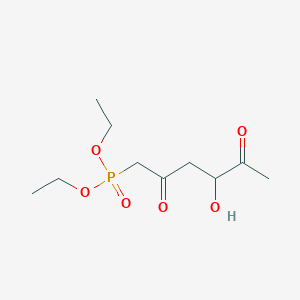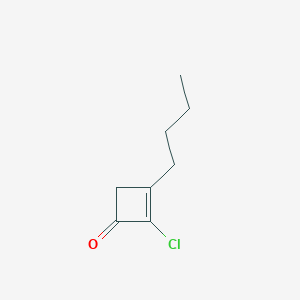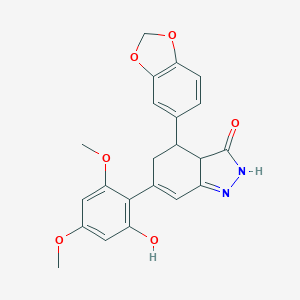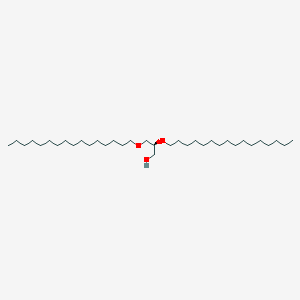
1,2-O-二十六烷基-sn-甘油
概述
描述
DG (O-16:0/O-16:0/0:0) ,属于二烷基甘油醚类。其化学结构在 sn-1 和 sn-2 位置具有十六烷基,模拟了二酰基甘油 (DAG) 的结构。 DAG 在细胞信号通路中起着至关重要的作用,使这种化合物对研究和应用具有吸引力 .
科学研究应用
1,2-O-二十六烷基-sn-甘油在以下方面有应用:
脂类生物化学: 研究脂类代谢、膜动力学和脂类-蛋白质相互作用。
合成糖脂: 作为合成含乳糖糖脂的脂类锚。
细胞信号: 研究 DAG 介导的信号通路。
作用机制
该化合物可能通过其与 DAG 的相似性影响细胞过程。它可能激活蛋白激酶 C (PKC) 和其他信号级联。需要进一步的研究来阐明特定的分子靶标和通路。
生化分析
Biochemical Properties
1,2-O-Dihexadecyl-sn-glycerol plays a significant role in biochemical reactions, particularly as a lipid anchor in the synthesis of glycolipids. It interacts with enzymes such as protein kinase C (PKC), which is activated by diacylglycerol. This interaction is crucial for the regulation of various cellular processes, including signal transduction pathways. The compound’s ability to mimic diacylglycerol allows it to participate in lipid signaling, influencing the activity of PKC and other related proteins .
Cellular Effects
1,2-O-Dihexadecyl-sn-glycerol affects various cell types by modulating cellular processes such as signal transduction, gene expression, and metabolism. In particular, it influences cell signaling pathways by activating PKC, leading to downstream effects on gene expression and cellular metabolism. This compound has been shown to alter the expression of genes involved in lipid metabolism and inflammatory responses, highlighting its impact on cellular function .
Molecular Mechanism
At the molecular level, 1,2-O-Dihexadecyl-sn-glycerol exerts its effects through binding interactions with PKC and other lipid-binding proteins. By mimicking diacylglycerol, it activates PKC, which then phosphorylates target proteins involved in various signaling pathways. This activation can lead to changes in gene expression, enzyme activity, and cellular responses. The compound’s structure allows it to integrate into lipid membranes, further influencing membrane-associated signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-O-Dihexadecyl-sn-glycerol can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to 1,2-O-Dihexadecyl-sn-glycerol can lead to sustained activation of PKC and other signaling pathways, potentially resulting in altered cellular functions and metabolic states .
Dosage Effects in Animal Models
The effects of 1,2-O-Dihexadecyl-sn-glycerol vary with different dosages in animal models. At lower doses, the compound can effectively activate PKC and modulate signaling pathways without causing significant toxicity. At higher doses, it may induce adverse effects such as inflammation or metabolic disturbances. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response .
Metabolic Pathways
1,2-O-Dihexadecyl-sn-glycerol is involved in metabolic pathways related to lipid signaling and metabolism. It interacts with enzymes such as PKC and other lipid-modifying enzymes, influencing metabolic flux and the levels of various metabolites. The compound’s role in these pathways highlights its importance in regulating lipid homeostasis and cellular energy balance .
Transport and Distribution
Within cells and tissues, 1,2-O-Dihexadecyl-sn-glycerol is transported and distributed through interactions with lipid transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipid solubility and affinity for membrane-associated proteins .
Subcellular Localization
1,2-O-Dihexadecyl-sn-glycerol is primarily localized to cellular membranes, where it integrates into lipid bilayers and interacts with membrane-associated proteins. This localization is crucial for its function in activating PKC and other signaling molecules. Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its activity and specificity .
准备方法
合成路线:: 1,2-O-二十六烷基-sn-甘油可以通过多种方法合成,包括:
醚化: 在适当条件下,使甘油与十六烷基溴或十六烷基醇反应。
脂肪酶催化酯化: 利用脂肪酶选择性地使甘油与十六烷基脂肪酸酯化。
化学合成: 涉及甘油和十六烷基衍生物的顺序反应。
工业生产:: 虽然工业规模生产方法不太常见,但研究实验室通常使用上述合成路线来制备这种化合物。
化学反应分析
1,2-O-二十六烷基-sn-甘油会发生一些反应:
氧化: 它可以氧化形成具有不同官能团的甘油二烷基醚。
还原: 醚键的还原产生甘油衍生物。
取代: 与亲核试剂的反应会导致修饰的甘油醚。
常用的试剂包括碱金属、过氧化氢和路易斯酸。主要产物包括各种甘油衍生物和修饰的脂类。
相似化合物的比较
1,2-O-二十六烷基-sn-甘油因其独特的结构而脱颖而出。类似的化合物包括其他二烷基甘油醚和 DAG 类似物。
属性
IUPAC Name |
(2S)-2,3-dihexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
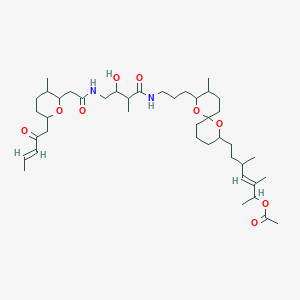
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)
